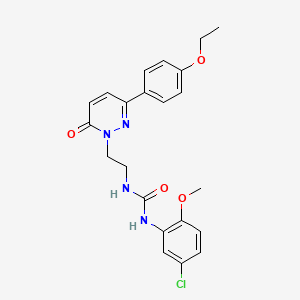
1-(5-chloro-2-methoxyphenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-chloro-2-methoxyphenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a useful research compound. Its molecular formula is C22H23ClN4O4 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-(5-chloro-2-methoxyphenyl)-3-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C21H22ClN3O3
- Molecular Weight : 397.87 g/mol
- CAS Number : Not specifically listed, but related compounds can be referenced for structural analysis.
1. Antibacterial Activity
Recent studies have demonstrated that compounds similar to this urea derivative exhibit significant antibacterial properties. For instance, derivatives containing the pyridazinone core have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
2. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes, notably acetylcholinesterase (AChE) and urease. A study highlighted that certain derivatives exhibited strong inhibitory activity against urease, with IC50 values significantly lower than standard reference compounds . This suggests potential applications in treating conditions such as urea cycle disorders and certain types of kidney stones.
3. Anticancer Potential
Pyridazinone derivatives, including those related to the target compound, have been reported to possess anticancer properties. They may induce apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins . Such activity is critical in developing new chemotherapeutic agents.
Case Studies
A series of synthesized compounds based on the pyridazine structure were tested for biological activity:
| Compound ID | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 7l | Urease Inhibition | 2.14±0.003 | |
| 7m | Urease Inhibition | 0.63±0.001 | |
| 7n | AChE Inhibition | 1.13±0.003 | |
| 7o | Antibacterial | Moderate | |
| 7p | Anticancer Activity | Significant |
These findings indicate a promising pharmacological profile for compounds structurally related to This compound .
Mechanistic Insights
The biological activities can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The structural features allow interaction with active sites of enzymes like AChE and urease.
- Antimicrobial Action : The presence of halogen and methoxy groups enhances lipophilicity, facilitating membrane penetration in bacteria.
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4/c1-3-31-17-7-4-15(5-8-17)18-9-11-21(28)27(26-18)13-12-24-22(29)25-19-14-16(23)6-10-20(19)30-2/h4-11,14H,3,12-13H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMFTQYXOIAVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














